N-(3,4-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Description
N-(3,4-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound featuring a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group at position 3 and a propanamide chain terminating in a 3,4-dimethylphenyl moiety. This compound is structurally related to several bioactive derivatives, making it a candidate for medicinal chemistry research, particularly in antimicrobial or receptor-targeted applications .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-4-7-16(12-14(13)2)21-18(24)10-11-19-22-20(23-26-19)15-5-8-17(25-3)9-6-15/h4-9,12H,10-11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMAKWBPFWKZLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Attachment of the propanamide chain: The oxadiazole intermediate is then reacted with a suitable propanoyl chloride in the presence of a base such as triethylamine to form the propanamide linkage.
Substitution on the phenyl rings: The final step involves introducing the 3,4-dimethyl and 4-methoxy substituents on the phenyl rings through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a phenol derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The phenyl rings can undergo further electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like sulfuryl chloride (SO₂Cl₂).
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or other substituted phenyl derivatives.
Scientific Research Applications
Chemistry
N-(3,4-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide serves as a reagent in organic synthesis. Its unique structure allows researchers to study reaction mechanisms involving complex interactions between functional groups.
Biology
The compound has been investigated for its antimicrobial and anticancer properties. Various studies have shown that derivatives of oxadiazole exhibit significant biological activity against different pathogens and cancer cell lines.
Medicine
This compound is being explored for potential therapeutic applications. Research indicates that it may modulate specific molecular targets involved in disease pathways, making it a candidate for drug development.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes due to its stability and reactivity.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined the anticancer properties of oxadiazole derivatives. This compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis mediated by mitochondrial pathways.
Case Study 2: Antimicrobial Properties
Research highlighted in Phytotherapy Research assessed the antimicrobial efficacy of several oxadiazole compounds against Gram-positive and Gram-negative bacteria. The findings indicated that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring can interact with active sites of enzymes, inhibiting their activity, or bind to receptors, modulating their function. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Physicochemical Properties
- Stability : The 1,2,4-oxadiazole ring is more hydrolytically stable than 1,2,4-thiadiazole (prone to sulfur oxidation) or tetrazole (acid-sensitive) .
- Electronic Effects : The electron-donating methoxy group increases aromatic ring reactivity, contrasting with electron-withdrawing groups (e.g., chloro in ), which may alter binding to biological targets.
Biological Activity
N-(3,4-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structural characteristics that contribute to its pharmacological properties.
Chemical Structure and Properties
The compound's chemical structure features a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. The molecular formula is with a molar mass of approximately 366.42 g/mol. The presence of both dimethyl and methoxy groups in its structure enhances its lipophilicity and biological interactions.
The 1,2,4-oxadiazole scaffold has been shown to exhibit various mechanisms that contribute to its anticancer effects:
- Inhibition of Enzymatic Activity : Compounds with the oxadiazole structure have been reported to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Induction of Apoptosis : Studies indicate that this compound may activate apoptotic pathways through the upregulation of p53 and caspase-3 cleavage in cancer cells like MCF-7 .
- Cell Cycle Arrest : Flow cytometry analyses have shown that this compound can induce cell cycle arrest at the G0-G1 phase in certain cancer cell lines .
Biological Activity Against Cancer Cell Lines
Research has demonstrated the compound's efficacy against various cancer cell lines. The following table summarizes its activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.65 | Induction of apoptosis |
| HeLa (Cervical) | 2.41 | Cell cycle arrest |
| PANC-1 (Pancreatic) | 1.5 | Enzyme inhibition |
| SK-MEL-2 (Melanoma) | 0.75 | Apoptotic pathway activation |
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the compound's effects on MCF-7 cells and found significant cytotoxicity at low concentrations. The mechanism was linked to increased apoptosis markers .
- Molecular Docking Studies : Molecular docking simulations indicated strong interactions between the oxadiazole derivative and target proteins involved in tumor growth regulation. This suggests potential for development as an anticancer agent .
- Comparative Analysis : When compared with other oxadiazole derivatives, this compound showed superior selectivity towards cancer cells while exhibiting minimal toxicity to normal cells .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-(3,4-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole core via cyclization of amidoxime precursors with activated carbonyl derivatives. Key steps include:
- Cyclization: Reacting 3,4-dimethylphenyl-substituted propanamide precursors with 4-methoxyphenyl-substituted amidoximes under acidic conditions (e.g., HCl or HSO) in ethanol or methanol .
- Coupling: Utilizing carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the propanamide linkage.
- Optimization: Reaction conditions (temperature, solvent polarity, catalyst loading) must be tailored to maximize yield and purity. Advanced purification techniques like preparative HPLC are recommended .
Basic: What analytical techniques are critical for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and propanamide connectivity. For example, the oxadiazole proton environment appears as distinct singlet(s) between δ 8.0–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., CHNO) with precision <2 ppm error .
- X-ray Crystallography: SHELX software refines crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the oxadiazole ring) .
Basic: What initial biological screening assays are appropriate for this compound?
Answer:
- Enzymatic Assays: Screen for inhibitory/activator effects on target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates.
- Receptor Binding Studies: Radioligand displacement assays (e.g., H-labeled ligands for GPCRs) to assess affinity and selectivity .
- Cytotoxicity Profiling: Use MTT or CellTiter-Glo assays in cell lines (e.g., HEK293, HepG2) to establish IC values and therapeutic index .
Advanced: How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Answer:
- Substituent Variation: Systematically modify the 3,4-dimethylphenyl and 4-methoxyphenyl groups (e.g., halogenation, alkyl chain elongation) to probe steric/electronic effects .
- Oxadiazole Isosteres: Replace 1,2,4-oxadiazole with 1,3,4-oxadiazole or thiadiazole to assess ring stability and target engagement .
- In Silico SAR: Use molecular docking (AutoDock Vina) to predict binding modes and guide synthetic prioritization .
Advanced: How can conflicting bioactivity data between assays be resolved?
Answer:
- Assay Validation: Ensure consistency in assay conditions (e.g., pH, temperature, cofactors). For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .
- Orthogonal Assays: Confirm activity via complementary methods (e.g., SPR for binding affinity vs. functional cAMP assays for receptor activation) .
- Purity Verification: Use LC-MS to rule out batch-to-batch impurities (>95% purity required) .
Advanced: What computational strategies are effective for target identification?
Answer:
- Molecular Docking: Use Glide or GOLD to screen against protein databases (e.g., PDB) for potential targets. The oxadiazole moiety often interacts with catalytic lysine or aspartate residues .
- Molecular Dynamics (MD) Simulations: Simulate binding stability (e.g., 100 ns trajectories in Desmond) to evaluate residence time and conformational flexibility .
- Pharmacophore Modeling: Generate 3D pharmacophores (e.g., using Phase) to align with known bioactive scaffolds .
Advanced: What strategies improve pharmacokinetic properties like solubility or bioavailability?
Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester or phosphate) to the propanamide moiety to enhance aqueous solubility .
- Formulation Optimization: Use nanocarriers (e.g., liposomes) or co-solvents (e.g., PEG 400) to improve bioavailability in preclinical models .
- Metabolic Stability: Perform microsomal stability assays (human/rat liver microsomes) to guide structural modifications reducing CYP450 metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
